molecular formula C6H8N2S B1339428 3-Amino-2-methylthiopyridine CAS No. 38240-22-1

3-Amino-2-methylthiopyridine

Cat. No.: B1339428
CAS No.: 38240-22-1
M. Wt: 140.21 g/mol
InChI Key: DTXJLRUDJQKXKO-UHFFFAOYSA-N
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Description

3-Amino-2-methylthiopyridine is a heterocyclic compound containing a pyridine ring substituted with an amino group at the 3-position and a methylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methylthiopyridine typically involves the condensation of appropriate starting materials. One common method is the reaction of 2-methylthiopyridine with ammonia or an amine under suitable conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methylthiopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxylamines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-2-methylthiopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-methylthiopyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-methylthiopyridine
  • 4-Amino-2-methylthiopyridine
  • 2-Amino-4-methylthiopyridine

Uniqueness

3-Amino-2-methylthiopyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of both an amino group and a methylthio group in specific positions on the pyridine ring allows for unique interactions and reactions that are not observed in other similar compounds .

Biological Activity

Overview

3-Amino-2-methylthiopyridine is a heterocyclic compound characterized by a pyridine ring with an amino group at the 3-position and a methylthio group at the 2-position. This compound has garnered attention for its potential biological activities, particularly its antimicrobial and anticancer properties.

The molecular formula of this compound is C6H8N2SC_6H_8N_2S, and its structure allows it to participate in various biochemical reactions. The amino group can form hydrogen bonds with biological molecules, while the methylthio group is involved in hydrophobic interactions, which are crucial for modulating enzyme or receptor activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria have been reported as low as 0.21 µM, indicating potent activity.

Microorganism MIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida albicans0.83

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Studies have shown that it can induce cytotoxic effects on various cancer cell lines, including those derived from human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3). The IC50 values indicate a dose-dependent response, with lower toxicity observed in normal cell lines compared to cancerous ones.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that it interacts with specific molecular targets through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or tumor growth.
  • Gene Expression Modulation : It could alter the expression of genes associated with cell proliferation and apoptosis.

Case Studies and Research Findings

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several derivatives of aminopyridines, including this compound. The results showed that this compound had one of the highest activities against selected pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .
  • Cytotoxicity Assessment : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while maintaining relatively low toxicity towards normal cells. This selective action highlights its potential therapeutic applications .
  • Molecular Docking Studies : Computational studies have shown that the compound binds effectively to target proteins involved in bacterial resistance mechanisms, such as MurD and DNA gyrase. These interactions are critical for its antibacterial activity and suggest avenues for further drug development .

Properties

IUPAC Name

2-methylsulfanylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-9-6-5(7)3-2-4-8-6/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXJLRUDJQKXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576419
Record name 2-(Methylsulfanyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38240-22-1
Record name 2-(Methylsulfanyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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